3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
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Description
The compound “3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” has a molecular formula of C10H11N3O4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. This compound has an average mass of 237.212 Da and a monoisotopic mass of 237.074951 Da .Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, structure, and potential biological activities. Given the broad range of chemical and biological properties of similar heterocyclic compounds , this compound could have potential applications in the development of new drugs.
Properties
IUPAC Name |
3-(5-methyl-2,7-dioxo-1,4-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-5-6(2-3-9(15)16)10(17)13-7(11-5)4-8(14)12-13/h4,11H,2-3H2,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOAGGOMPQTXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=CC(=O)N2)N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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